Antho-RFamide

Beschreibung

Eigenschaften

IUPAC Name |

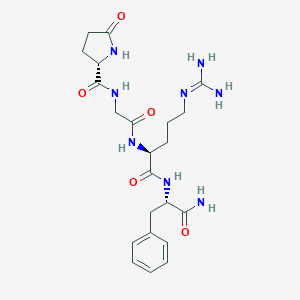

(2S)-N-[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N8O5/c23-19(33)16(11-13-5-2-1-3-6-13)30-21(35)14(7-4-10-26-22(24)25)29-18(32)12-27-20(34)15-8-9-17(31)28-15/h1-3,5-6,14-16H,4,7-12H2,(H2,23,33)(H,27,34)(H,28,31)(H,29,32)(H,30,35)(H4,24,25,26)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWHGNOBFVLNTC-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60910353 | |

| Record name | N-[2-({5-Carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}imino)-2-hydroxyethyl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60910353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107535-01-3 | |

| Record name | 4-Pyroglutamyl-glycyl-arginyl-phenylalaninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107535013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({5-Carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}imino)-2-hydroxyethyl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60910353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Molecular Architecture of Antho-RFamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antho-RFamide, a neuropeptide first isolated from the sea anemone Anthopleura elegantissima, represents a significant member of the widely distributed family of RFamide peptides. Characterized by its C-terminal Arg-Phe-NH2 motif, this compound plays a crucial role in neurotransmission and neuromodulation in cnidarians, influencing processes such as muscle contraction and reproduction. This technical guide provides a comprehensive overview of the structure of this compound, detailing its amino acid sequence, its derivation from a larger precursor protein, and the current understanding of its signaling mechanisms. Methodologies key to its structural elucidation are also described, offering insights for ongoing research and drug development endeavors targeting RFamide-related pathways.

The Structure of Mature this compound

The primary structure of the mature this compound peptide is a tetrapeptide with the following amino acid sequence: pyroglutamyl-Glycyl-Arginyl-Phenylalanine-amide (

The this compound Precursor Protein: A Polypeptide Factory

This compound is not synthesized directly but is processed from a larger precursor protein. This prepropeptide serves as a molecular scaffold containing multiple copies of the immature neuropeptide sequence.

Organization of the Precursor Protein

Studies on various sea anemone species have revealed that the this compound precursor protein is a complex polypeptide that can contain numerous copies of the immature this compound sequence (Gln-Gly-Arg-Phe-Gly)[2][3]. The number of these repeats can vary between species. For instance, the precursor in Renilla koellikeri contains 36 copies of the immature peptide, while precursors in Anthopleura elegantissima have been found with 13 or 14 copies[3][4].

Post-Translational Processing: An Unconventional Cleavage

The liberation of mature this compound from its precursor involves a series of post-translational modifications. The C-terminal glycine (B1666218) of the immature peptide serves as the donor for the final C-terminal amidation. The processing of the precursor involves proteolytic cleavage at specific sites. While cleavage at the C-terminal side of the immature peptide is typically marked by single or paired basic residues (like Arginine), a notable and unusual feature of the this compound precursor is the presence of acidic residues (Aspartic acid or Glutamic acid) at the N-terminal cleavage sites[2][3]. This suggests the involvement of a novel class of processing enzymes that recognize and cleave at these acidic residues[2][3].

The following diagram illustrates the general workflow of this compound precursor processing:

References

- 1. Isolation of pyroGlu-Gly-Arg-Phe-NH2 (this compound), a neuropeptide from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Primary structure of the precursor for the anthozoan neuropeptide this compound from Renilla köllikeri: evidence for unusual processing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Antho-RFamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Antho-RFamide, a neuropeptide first identified in the sea anemone Anthopleura elegantissima. This document details the experimental protocols utilized in its purification and structural elucidation, presents quantitative data in a clear, tabular format, and visualizes the key workflows and proposed signaling pathways.

Discovery and Initial Characterization

This compound was first isolated and identified in 1986 by C.J. Grimmelikhuijzen and D. Graff.[1][2][3] The discovery was facilitated by the development of a radioimmunoassay (RIA) targeting the C-terminal Arg-Phe-NH2 (RFamide) sequence, a common motif in a family of neuropeptides.[1][2] High concentrations of an RFamide-like peptide were detected in acetic acid extracts of Anthopleura elegantissima, leading to its subsequent purification and characterization.[1][2] The structure was determined to be pyroGlu-Gly-Arg-Phe-NH2 (

Isolation and Purification of this compound

The isolation of this compound from sea anemone tissues is a multi-step process involving extraction, cation-exchange chromatography, and multiple rounds of high-performance liquid chromatography (HPLC).

Experimental Protocols

Protocol 2.1: Tissue Extraction

-

Homogenization: Whole sea anemones (Anthopleura elegantissima) are homogenized in a solution of 2 M acetic acid. This acidic environment aids in the extraction of peptides and inhibits proteolytic degradation.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet cellular debris.

-

Supernatant Collection: The resulting supernatant, containing the crude peptide extract, is carefully collected for further purification.

Protocol 2.2: Cation-Exchange Chromatography

-

Column Preparation: A cation-exchange column (e.g., SP-Sephadex) is equilibrated with a starting buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 4.5).

-

Sample Loading: The crude peptide extract is loaded onto the equilibrated column.

-

Elution: Peptides are eluted using a salt gradient (e.g., 0 to 1 M NaCl in the starting buffer).

-

Fraction Collection and Assay: Fractions are collected and assayed for the presence of RFamide-like peptides using a specific radioimmunoassay (RIA). Fractions showing high immunoreactivity are pooled.

Protocol 2.3: High-Performance Liquid Chromatography (HPLC) Purification

-

Initial HPLC (Reversed-Phase):

-

Column: A semi-preparative reversed-phase C18 column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

-

Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptides. The exact gradient would be optimized based on the specific column and system, but a typical starting point could be 5-60% B over 40 minutes.

-

Detection: Elution is monitored by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions are collected and assayed via RIA.

-

-

Subsequent HPLC Purification Steps:

-

The immunoreactive fractions from the initial HPLC are subjected to further rounds of purification using different HPLC columns and/or gradient conditions to isolate the peptide to homogeneity. This may involve using different column chemistries (e.g., C8, Phenyl) or shallower gradients to improve resolution.

-

Quantitative Data

| Parameter | Value | Species | Reference |

| Concentration in Tissue | 3.2 nmol/g wet weight | Anthopleura elegantissima | [1][2][4] |

Visualization of the Isolation Workflow

This compound Isolation Workflow

Structure Elucidation

The primary structure of this compound was determined to be pyroGlu-Gly-Arg-Phe-NH2 . This was established through a combination of amino acid analysis, Edman degradation, and comparison with a synthetically produced peptide. The presence of the N-terminal pyroglutamyl residue and the C-terminal amidation are common features of neuropeptides, protecting them from degradation by exopeptidases.

Further research has elucidated the structure of the precursor protein for this compound. The precursor protein contains multiple copies of the immature this compound sequence (Gln-Gly-Arg-Phe-Gly). These immature peptides are flanked by cleavage sites that are recognized by processing enzymes to liberate the final, active neuropeptide.

Proposed Signaling Pathway

This compound, like other RFamide peptides, is a neuropeptide that likely exerts its effects by binding to and activating a G-protein coupled receptor (GPCR) on the surface of target cells, such as muscle cells at the neuromuscular junction. While the specific receptor and downstream signaling cascade for this compound in sea anemones have not been fully characterized, a general model can be proposed based on the known mechanisms of RFamide peptide signaling in other invertebrates. In some cases, RFamide peptides have also been shown to signal through peptide-gated ion channels.

Hypothesized GPCR Signaling Pathway

-

Binding: this compound binds to its specific GPCR on the postsynaptic membrane.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein (e.g., Gq or Gs).

-

Second Messenger Production: The activated G-protein, in turn, activates a downstream effector enzyme.

-

If a Gq protein is activated, it stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates protein kinase C (PKC).

-

If a Gs protein is activated, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).

-

-

Cellular Response: The increase in second messengers and activation of protein kinases leads to the phosphorylation of target proteins, ultimately resulting in a physiological response, such as muscle contraction.

Visualization of the Proposed Signaling Pathway

References

- 1. Dual signaling of Wamide myoinhibitory peptides through a peptide-gated channel and a GPCR in Platynereis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FMRFamide related peptide ligands activate the Caenorhabditis elegans orphan GPCR Y59H11AL.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of an RFamide-related peptide orphan GPCR in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of pyroGlu-Gly-Arg-Phe-NH2 (this compound), a neuropeptide from sea anemones - PMC [pmc.ncbi.nlm.nih.gov]

Antho-RFamide Precursor Gene Identification and Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antho-RFamides are a significant family of neuropeptides found in cnidarians, playing crucial roles in neurotransmission and neuromodulation. The identification and analysis of their precursor genes are fundamental to understanding their physiological functions and exploring their potential as therapeutic targets. This technical guide provides an in-depth overview of the methodologies for identifying and characterizing Antho-RFamide precursor genes, from initial cloning to the analysis of their encoded peptides and signaling pathways.

Data Presentation: Quantitative Analysis of this compound Precursors

The structure of this compound precursor proteins is characterized by the presence of multiple copies of the mature

| Species | Number of this compound Copies | Other Putative Peptides on Precursor | Reference |

| Anthopleura elegantissima (precursor 1) | 13 | 9 this compound-related sequences; 8 copies of Pro-Gln-Phe-Trp-Lys-Gly-Arg-Phe-Ser and 3 related sequences | [1] |

| Anthopleura elegantissima (precursor 2) | 14 | 8 this compound-related sequences | [1] |

| Sea Anemone (unspecified) | 19 | 2 copies of Phe-Gln-Gly-Arg-Phe-NH2; 1 copy of Tyr-Val-Pro-Gly-Arg-Tyr-NH2; 4 other less related peptides | [2] |

Experimental Protocols

Identification of this compound Precursor Genes via cDNA Cloning and RACE

Objective: To obtain the full-length cDNA sequence of the this compound precursor gene.

Methodology:

a. RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the neural tissue of the target cnidarian species using standard methods such as TRIzol reagent or commercially available kits.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and an oligo(dT) primer, which anneals to the poly(A) tail of mRNAs.

b. Degenerate PCR (Optional Initial Step):

-

If a partial sequence of an this compound peptide is known, degenerate primers can be designed based on the conserved amino acid sequence (e.g., Gly-Arg-Phe).

-

PCR is performed on the cDNA to amplify a fragment of the precursor gene. This fragment can then be sequenced to design gene-specific primers for RACE.

c. Rapid Amplification of cDNA Ends (RACE):

-

3' RACE: A gene-specific forward primer (GSP1) is designed from the known internal sequence. PCR is performed using GSP1 and an oligo(dT)-adapter primer to amplify the 3' end of the cDNA. A nested PCR with a second gene-specific forward primer (GSP2) can be performed to increase specificity.

-

5' RACE: A gene-specific reverse primer (GSP3) is designed. First-strand cDNA synthesis is performed using this primer. The 5' end of the cDNA is then tailed with a known sequence (e.g., using terminal deoxynucleotidyl transferase to add a poly(C) tail). PCR is then performed using a primer complementary to the tail (e.g., an oligo(G) anchor primer) and a nested gene-specific reverse primer (GSP4).

d. Cloning and Sequencing:

-

The amplified RACE products are gel-purified and cloned into a suitable vector (e.g., pGEM-T Easy Vector).

-

The cloned fragments are then sequenced to obtain the full-length cDNA sequence of the this compound precursor gene.

Mass Spectrometry for Peptide Identification and Analysis

Objective: To identify and characterize the mature neuropeptides processed from the this compound precursor.

Methodology:

a. Peptide Extraction:

-

Neural tissue is homogenized in an acidic extraction solution (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to precipitate larger proteins and extract peptides.

-

The extract is centrifuged, and the supernatant containing the peptides is collected and dried.

b. Sample Preparation:

-

The dried peptide extract is resuspended and desalted using a C18 solid-phase extraction (SPE) column.

-

The desalted peptides are eluted and concentrated.

c. Mass Spectrometry Analysis:

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with liquid chromatography (LC-MS/MS) is used.

-

Ionization: Electrospray ionization (ESI) is a common method for ionizing peptides.

-

Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition (DDA) mode. A full MS scan is performed to detect precursor ions, followed by MS/MS scans of the most intense precursor ions to generate fragmentation spectra.

-

Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is used to fragment the peptide backbone.

d. Data Analysis:

-

The resulting MS/MS spectra are searched against a custom database containing the predicted peptide sequences from the cloned this compound precursor gene.

-

Software such as Mascot or SEQUEST can be used for database searching to identify the mature peptides. The fragmentation pattern, including the presence of characteristic b- and y-ions, is used to confirm the peptide sequence.

Visualizations

Experimental Workflow for this compound Precursor Gene Identification

Caption: Workflow for the identification of this compound precursor genes and their resulting peptides.

This compound Signaling Pathway

Antho-RFamides, like many other RFamide peptides, are known to signal through G-protein coupled receptors (GPCRs). The binding of an this compound peptide to its receptor initiates an intracellular signaling cascade, often involving the Gq alpha subunit, leading to the activation of Phospholipase C and subsequent downstream effects.

Caption: Proposed Gq-mediated signaling pathway for this compound neuropeptides.

References

- 1. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Significance of Antho-RFamide in Cnidarians: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antho-RFamide, a neuropeptide with the sequence pQGRFamide (pyroglutamyl-glycyl-arginyl-phenylalanine amide), represents a pivotal signaling molecule in the phylum Cnidaria. Its widespread presence across diverse cnidarian lineages underscores its ancient evolutionary origins and fundamental physiological importance. This technical guide provides an in-depth analysis of the evolutionary significance of this compound, detailing its structure, function, and putative signaling pathways. Quantitative data from key studies are summarized, and detailed experimental protocols for its investigation are provided. This document serves as a comprehensive resource for researchers in neurobiology, evolutionary biology, and pharmacology, as well as for professionals engaged in the discovery of novel drug targets.

Introduction

The nervous systems of cnidarians, among the earliest to evolve in the animal kingdom, are predominantly peptidergic.[1][2] Neuropeptides, short chains of amino acids, act as key signaling molecules, orchestrating a wide array of physiological and behavioral processes. Among these, the RFamide peptide family is particularly prominent.[3] this compound, first isolated from the sea anemone Anthopleura elegantissima, is a conserved member of this family and has been identified in numerous anthozoans, scyphozoans, and hydrozoans.[4][5][6]

The evolutionary persistence of this compound suggests its critical role in the biology of these ancient metazoans. This peptide is encoded by precursor proteins that often contain multiple copies of the immature neuropeptide sequence, a strategy for amplifying peptide production.[6][7][8] Functionally, this compound is a potent excitatory neuromodulator, influencing muscle contraction, reproductive processes, and larval behavior.[1][4] Understanding the structure, function, and signaling mechanisms of this compound not only provides insights into the evolution of nervous systems but also presents opportunities for the development of novel pharmacological tools and therapeutics.

Molecular Structure and Biosynthesis

The canonical sequence of this compound is pQGRFamide. The N-terminal pyroglutamyl (pQ) group is a post-translational modification of a glutamine residue, which protects the peptide from degradation by aminopeptidases. The C-terminal amide group, derived from a glycine (B1666218) residue, is crucial for its biological activity.

This compound is synthesized as a prepropeptide that undergoes a series of post-translational modifications. The preprohormone typically contains a signal peptide at the N-terminus, which directs it to the secretory pathway. Following the signal peptide, multiple copies of the immature this compound sequence (Gln-Gly-Arg-Phe-Gly) are often present, flanked by cleavage sites recognized by prohormone convertases.[6][7] After cleavage, the N-terminal glutamine is cyclized to pyroglutamate, and the C-terminal glycine is converted to an amide group.

Physiological Functions and Quantitative Data

This compound exhibits a range of physiological effects in cnidarians, primarily related to neuromuscular control and reproduction.

Neuromuscular Modulation

This compound has potent excitatory effects on both smooth and striated muscles in cnidarians. It increases the tone, amplitude, and frequency of muscle contractions.[1][2]

Table 1: Quantitative Effects of this compound on Muscle Contraction

| Species | Preparation | Parameter Measured | Concentration | Effect | Reference |

| Actinia equina | Isolated tentacles | Contraction Frequency | 10⁻⁸ M | Threshold for increased frequency | [1] |

| 10⁻⁷ M | Significant increase in frequency | [1] | |||

| 10⁻⁶ M | Further increase in frequency | [1] | |||

| 10⁻⁵ M | Marked increase in frequency and maintained contraction | [1] | |||

| Calliactis parasitica | Isolated sphincter muscle | Contraction | 10⁻⁹ M (Antho-RWamide II) | Threshold for contraction | [7] |

| Chrysaora hysoscella | Whole animal extract | This compound-like material | - | Up to 55 nmol/animal | [9] |

| Cyanea lamarkii | Whole animal extract | This compound-like material | - | Up to 55 nmol/animal | [9] |

Reproductive Processes

This compound plays a crucial role in the reproductive biology of some cnidarians. In the sea pansy Renilla koellikeri, it is involved in the process of "exfoliation," where the follicle epithelium surrounding the gametes ruptures, leading to their release.[4] This process is reportedly enhanced by light.[4]

Signaling Pathway

The precise signaling pathway of this compound is not yet fully elucidated. However, based on studies of related RFamide peptides in other invertebrates, it is highly likely that this compound acts through a G protein-coupled receptor (GPCR).[3]

Putative Receptor

While a specific this compound receptor has not been definitively cloned and characterized in cnidarians, the widespread presence and conserved function of this peptide suggest the existence of a cognate GPCR. Orphan GPCRs identified in cnidarian genomes are potential candidates for the this compound receptor.

Hypothetical Downstream Signaling

In many invertebrates, RFamide peptides are known to couple to Gi/o-type G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] Alternatively, coupling to Gq-type G proteins would activate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn would mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[12][13][14] Given the excitatory effects of this compound on muscle contraction, a pathway involving calcium mobilization is a plausible hypothesis.

References

- 1. Frontiers | Comparative Aspects of Structure and Function of Cnidarian Neuropeptides [frontiersin.org]

- 2. Comparative Aspects of Structure and Function of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Evolution and Variety of RFamide-Type Neuropeptides: Insights from Deuterostomian Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight into the Molecular and Functional Diversity of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparative genomics study of neuropeptide genes in the cnidarian subclasses Hexacorallia and Ceriantharia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Importance of GLWamide Neuropeptides in Cnidarian Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Khan Academy [khanacademy.org]

- 11. G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Second messenger system - Wikipedia [en.wikipedia.org]

- 13. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 14. researchgate.net [researchgate.net]

Physiological Role of Antho-RFamide in Anthopleura elegantissima: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sea anemone Anthopleura elegantissima is a valuable model organism for studying the fundamental principles of neurophysiology and pharmacology. Within its seemingly simple nervous system lies a complex array of signaling molecules, including a number of neuropeptides that play crucial roles in regulating its physiological functions. Among these, the Antho-RFamides, a family of peptides characterized by a C-terminal Arginine-Phenylalanine-amide motif, are of significant interest. This technical guide provides a comprehensive overview of the physiological role of Antho-RFamide (

This compound is a neuropeptide that has been isolated from Anthopleura elegantissima and is known to be involved in neurotransmission.[1] It is synthesized from a large precursor protein that can contain multiple copies of the immature peptide.[2][3] These precursors undergo post-translational processing to yield the bioactive neuropeptide.[2][3] The presence of this compound in neuronal vesicles at synaptic junctions suggests its role as a neurotransmitter or neuromodulator.[1]

Quantitative Data on the Effects of RFamide Peptides

Direct quantitative data on the dose-response effects of this compound on the muscle preparations of Anthopleura elegantissima is currently limited in the published literature. However, studies on other sea anemone species provide valuable insights into the potential potency and effects of related RFamide peptides.

Table 2.1: Effects of RFamide Peptides on Sea Anemone Muscle Preparations

| Peptide | Species | Preparation | Observed Effect | Threshold Concentration (mol/L) | Reference |

| This compound | Calliactis parasitica | Whole animal | Increased muscle tone and contraction amplitude | Not Reported | [4] |

| Antho-RWamide II | Calliactis parasitica | Isolated sphincter muscle | Induction of slow contractions | 1 x 10-9 | [4] |

| This compound | Sea anemone (species not specified) | Tentacle preparation | Inhibition of spontaneous, rhythmic contractions | Not Reported | [5] |

Note: The data presented for Calliactis parasitica should be considered as a proxy, and further quantitative studies on Anthopleura elegantissima are required to establish the specific dose-response relationship and EC50 values for this compound in this species.

Experimental Protocols

The following protocols are generalized methodologies for studying the physiological effects of neuropeptides on sea anemone muscle preparations. These can be adapted for investigating the specific actions of this compound in Anthopleura elegantissima.

Preparation of Isolated Tentacle Muscle

-

Animal Collection and Acclimation: Specimens of Anthopleura elegantissima should be collected from their natural habitat and acclimated in a temperature-controlled aquarium with circulating, aerated seawater for a minimum of one week prior to experimentation.

-

Dissection:

-

Anesthetize the sea anemone by placing it in a 1:1 solution of 0.37 M MgCl2 and seawater for 30 minutes.

-

Once relaxed, carefully excise several tentacles from the base of the oral disc using fine scissors.

-

Immediately transfer the excised tentacles to a petri dish containing chilled, filtered seawater.

-

-

Mounting:

-

Under a dissecting microscope, carefully thread a fine silk suture through the tip of a single tentacle.

-

Secure the base of the tentacle to a small hook at the bottom of an organ bath.

-

Attach the suture at the tip of the tentacle to an isometric force transducer.

-

The organ bath should be continuously perfused with aerated seawater at a constant temperature (e.g., 15°C).

-

-

Equilibration: Allow the mounted tentacle to equilibrate for at least 30 minutes, or until a stable baseline of spontaneous contractions is observed.

Application of this compound and Data Acquisition

-

Peptide Preparation: Prepare a stock solution of synthetic this compound in distilled water. Make serial dilutions in filtered seawater to achieve the desired final concentrations.

-

Peptide Application:

-

Introduce the this compound solutions into the organ bath via the perfusion system.

-

Apply concentrations in a cumulative or non-cumulative manner, with thorough washouts between applications.

-

A typical concentration range to explore would be from 10-10 M to 10-5 M.

-

-

Data Recording:

-

Record the contractile activity of the tentacle muscle using the isometric force transducer connected to a data acquisition system (e.g., PowerLab).

-

Measure changes in the frequency, amplitude, and duration of contractions in response to the application of this compound.

-

-

Data Analysis:

-

Analyze the recorded data to determine the dose-response relationship of this compound.

-

Calculate parameters such as the EC50 (half-maximal effective concentration).

-

Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of the observed effects.

-

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound

The following diagram illustrates a plausible signaling pathway for this compound in a sea anemone muscle cell, based on the understanding that RFamide peptides typically act through G-protein coupled receptors (GPCRs). The specific downstream effectors in Anthopleura elegantissima remain to be elucidated.

Caption: Proposed this compound signaling cascade in a myocyte.

Experimental Workflow for Investigating this compound Effects

The diagram below outlines a typical experimental workflow for characterizing the physiological effects of this compound on sea anemone muscle tissue.

Caption: Workflow for sea anemone muscle physiology experiments.

Conclusion and Future Directions

This compound is a key neuropeptide in sea anemones, likely playing a significant role in the modulation of muscular activity. While qualitative evidence points towards its excitatory and inhibitory effects on muscle preparations, there is a clear need for detailed quantitative studies in Anthopleura elegantissima. Future research should focus on:

-

Dose-Response Characterization: Generating precise dose-response curves and calculating the EC50 for this compound on various muscle groups of A. elegantissima.

-

Receptor Identification: Identifying and characterizing the specific G-protein coupled receptor(s) for this compound in this species.

-

Electrophysiology: Performing electrophysiological recordings to elucidate the effects of this compound on neuronal activity and neuromuscular transmission at the cellular level.

-

Behavioral Studies: Investigating the role of this compound in complex behaviors such as feeding, defense, and locomotion.

A deeper understanding of the physiological role of this compound in Anthopleura elegantissima will not only provide insights into the evolution of nervous systems but may also offer novel targets for the development of pharmacological agents.

References

- 1. The Importance of GLWamide Neuropeptides in Cnidarian Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic Diversity of the Sea Anemone Actinia fragacea: Comparative Analysis of Nematocyst Venom, Mucus, and Tissue-Specific Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Comparative Aspects of Structure and Function of Cnidarian Neuropeptides [frontiersin.org]

- 4. Effects of three anthozoan neuropeptides, Antho-RWamide I, Antho-RWamide II and this compound, on slow muscles from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trial Assay for Safe First-Aid Protocol for the Stinging Sea Anemone Anemonia viridis (Cnidaria: Anthozoa) and a Severe Toxic Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Localization of Antho-RFamide Neuropeptides in the Cnidarian Nervous System

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropeptides are ancient and crucial signaling molecules in all animals with a nervous system. In Cnidaria, one of the earliest-diverging phyla with a defined nervous system, FMRFamide-like peptides (FLPs), particularly Antho-RFamides, are ubiquitous and play fundamental roles in controlling physiological processes. This document provides a comprehensive technical overview of the localization of Antho-RFamide (pGlu-Gly-Arg-Phe-amide) and its related peptides within the nervous systems of various cnidarian species. We present quantitative data on peptide precursor copy numbers, detail the anatomical distribution of this compound-immunoreactive neurons, outline key experimental protocols for their study, and illustrate relevant biological and experimental pathways. This guide is intended to serve as a foundational resource for researchers investigating cnidarian neurobiology and for professionals exploring the potential of these ancient signaling systems in drug discovery and development.

Introduction to Cnidarian Neuropeptides

The nervous systems of cnidarians (e.g., sea anemones, corals, jellyfish) are considered morphologically simple, often characterized as diffuse nerve nets.[1][2] Despite this apparent simplicity, they are strongly peptidergic, utilizing a diverse array of neuropeptides to regulate functions ranging from muscle contraction and feeding to reproduction and metamorphosis.[3][4] Among the most studied are the FMRFamide-like peptides (FLPs), which are characterized by a C-terminal Arg-Phe-amide motif.[1][5]

This compound (pQGRFamide) was the first neuropeptide to be chemically isolated and sequenced from an anthozoan.[6] It is now recognized as a major neuropeptide in this class and is part of a larger family of related peptides found across the phylum.[6][7] Understanding the precise location of these peptides and their producing neurons is critical to elucidating their function and exploring their pharmacology.

This compound Precursor Structure and Synthesis

This compound neuropeptides are synthesized from larger preprohormone proteins. A single preprohormone gene can encode multiple, often dozens of, copies of the mature neuropeptide.[7][8] This multiplicity is a common feature in cnidarians, allowing for significant amplification of the peptide signal from a single transcript.[1][8] The preprohormone undergoes a series of post-translational modifications, including signal peptide cleavage, endoproteolysis at specific cleavage sites, and C-terminal amidation, to yield the final, biologically active peptides.[1]

Quantitative Data on this compound Distribution

The expression levels of this compound can be quantified in two primary ways: by determining the number of peptide copies encoded on the precursor gene and by measuring the concentration of the mature peptide in tissue extracts.

This compound Gene Copy Number

Genomic and transcriptomic analyses have revealed that the number of this compound copies per preprohormone varies significantly across species. This data provides insight into the potential peptide output of a single neuron.

| Species | Class | Copies of this compound per Precursor | Citation(s) |

| Renilla koellikeri | Anthozoa | 36 | [1][3][4] |

| Nematostella vectensis | Anthozoa | 24 (incomplete preprohormone) | [8] |

| Calliactis parasitica | Anthozoa | 19 | [1][3] |

| Pocillopora damicornis | Anthozoa | 18 (preprohormone fragment) | [8] |

| Stylophora pistillata | Anthozoa | 14 | [8] |

| Anthopleura elegantissima | Anthozoa | 13-21 (from two different cDNAs) | [1][3][4][8] |

| Acropora digitifera | Anthozoa | 12 | [8] |

| Porites rus | Anthozoa | 11 | [8] |

Table 1: Summary of this compound copies identified on preprohormone sequences in various cnidarian species.

Peptide Concentration in Tissue

Radioimmunoassay (RIA) is a sensitive technique used to quantify peptide levels in tissue homogenates. Studies using antisera against this compound have confirmed the presence of large quantities of this or structurally similar peptides in scyphozoan jellyfish.

| Species | Class | This compound-like Material | Citation(s) |

| Chrysaora hysoscella | Scyphozoa | High levels detected | [9][10] |

| Cyanea lamarkii | Scyphozoa | Up to 55 nmol/animal | [9][10] |

Table 2: Quantitative analysis of this compound-like immunoreactivity in scyphozoan tissues via radioimmunoassay.

Anatomical and Cellular Localization

Immunohistochemical studies using antibodies against the RFamide motif or specifically against this compound have been instrumental in mapping the distribution of these neuropeptides.

-

General Distribution: In many species, immunoreactivity is widespread, appearing in nerve nets within both the ectoderm and endoderm.[5][9][10] Two primary neuronal subpopulations are often observed: sensory cells and ganglionic cells.[5]

-

Anthozoa (Sea Anemones, Corals): In sea anemones like Calliactis parasitica, this compound-positive sensory neurons are found in the endoderm, but these differ from RWamide-positive neurons that project to the sphincter muscle.[8] In Renilla koellikeri, ciliated neurons containing this compound are present in the epithelium of gamete follicles and are involved in spawning.[3][11] RFamide-expressing neurons are also highly localized to the oral/pharyngeal region in species like Nematostella vectensis, forming a key part of the pharyngeal nervous system that regulates feeding.[12]

-

Scyphozoa (Jellyfish): In species like Chrysaora and Cyanea, this compound-like staining reveals extensive nerve nets in the subumbrella and exumbrella ectoderm, oral lobes, and the endoderm lining the gastric cavity.[9][10] The most prominent staining often occurs in a dense plexus of neurons at the base of the tentacles.[9][10] In Cyanea, a distinct tentacular nerve tract and nerve nets associated with cnidocyte (stinging cell) clusters are also visible.[9][10]

Putative Signaling and Function

Antho-RFamides are excitatory neuropeptides involved in several key physiological processes.[5]

-

Muscle Contraction: Application of this compound to the sea anemone Calliactis parasitica increases muscle tone and the amplitude and frequency of slow muscle contractions.[1] In the coral Euphyllia ancora, synthetic QGRFamide peptides induced polyp contraction.[4]

-

Reproduction: In the octocoral Renilla koellikeri, this compound triggers the exfoliation of the follicle epithelium, leading to the release of gametes. This effect is enhanced by light.[1][3][11]

-

Feeding and Sensory Roles: The concentration of RFamide neurons around the pharynx suggests a critical role in regulating feeding behavior.[12] The presence of RFamide-positive nerve cells in the tentacles of animals from all four cnidarian classes points to a role in the chemosensory regulation of nematocyte discharge.[1]

-

Signaling Mechanism: While the specific receptors for this compound are not fully characterized in all species, related RFamide peptides in Hydra have been shown to activate specific cation channels of the degenerin/epithelial Na+ channel (DEG/ENaC) family, leading to neuronal excitation and muscle contraction.[11] This suggests a direct role in modulating ion flow as a primary signaling mechanism.

Key Experimental Protocols

The localization of Antho-RFamides relies primarily on two techniques: immunohistochemistry (IHC) to visualize the peptide itself and in situ hybridization (ISH) to visualize the mRNA transcript of its precursor.

Immunohistochemistry (IHC) Protocol (Whole-Mount)

This generalized protocol is for localizing this compound-like peptides in whole cnidarian polyps or small medusae.

-

Fixation: Fix animals in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) or seawater for 2-4 hours at room temperature (RT) or overnight at 4°C.

-

Washing: Wash samples extensively in PBS with 0.1% Triton X-100 (PBST) 3-5 times for 15 minutes each to remove fixative.

-

Permeabilization: Increase tissue permeability by incubating in PBST with a higher detergent concentration (e.g., 1% Triton X-100) for 1-2 hours at RT.

-

Blocking: Block non-specific antibody binding by incubating samples in a blocking solution (e.g., PBST with 5% normal goat serum and 1% bovine serum albumin) for at least 2 hours at RT or overnight at 4°C.

-

Primary Antibody Incubation: Incubate samples with the primary antibody (e.g., rabbit anti-FMRFamide or a specific anti-Antho-RFamide antibody) diluted in blocking buffer. Incubation is typically for 24-48 hours at 4°C with gentle agitation.

-

Washing: Wash samples extensively in PBST 5-6 times over several hours to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate samples with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer. This should be done for 2 hours at RT or overnight at 4°C, protected from light.

-

Final Washes: Wash samples in PBST 3-5 times for 15 minutes each, protected from light.

-

Mounting & Imaging: Mount samples in an appropriate mounting medium (e.g., Vectashield or a glycerol-based medium) and image using confocal or fluorescence microscopy.

In Situ Hybridization (ISH) Protocol (Whole-Mount)

This generalized protocol is for localizing the mRNA transcripts of the this compound preprohormone.[13]

-

Probe Synthesis: Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe from a cloned fragment of the this compound preprohormone gene using in vitro transcription.

-

Fixation: Fix animals as in the IHC protocol (Step 1).

-

Washing & Dehydration: Wash samples in PBS with 0.1% Tween-20 (PTw) and then dehydrate through a graded methanol (B129727)/PTw series to 100% methanol for storage at -20°C.

-

Rehydration & Permeabilization: Rehydrate samples into PTw. Permeabilize with Proteinase K (typically 10 µg/mL in PTw for 10-20 minutes), followed by postfixation in 4% PFA.

-

Hybridization: Pre-hybridize samples in hybridization buffer for 2-4 hours at the hybridization temperature (e.g., 60-65°C). Replace with fresh hybridization buffer containing the DIG-labeled probe and incubate for 16-48 hours.

-

Post-Hybridization Washes: Perform a series of stringent washes at the hybridization temperature using graded concentrations of saline sodium citrate (B86180) (SSC) buffer and PTw to remove the unbound probe.

-

Immunodetection:

-

Block samples in a blocking buffer (e.g., 5% sheep serum in PTw) for 1-2 hours.

-

Incubate in an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking buffer, overnight at 4°C.

-

Wash extensively in PTw to remove the unbound antibody.

-

-

Colorimetric Development: Equilibrate samples in detection buffer (e.g., NTMT buffer). Develop the signal by adding NBT/BCIP substrate. Monitor the color reaction and stop it by washing in PTw.

-

Mounting & Imaging: Post-fix the stained animals, clear in glycerol, and image using brightfield microscopy.

Implications for Research and Drug Development

The study of the this compound system in cnidarians offers several opportunities:

-

Evolutionary Neuroscience: As representatives of an early-diverging lineage, cnidarians provide a model for understanding the fundamental principles and evolution of nervous systems and peptidergic signaling.[14]

-

Target Identification: The physiological effects of Antho-RFamides, such as potent muscle contraction, highlight their receptors as potential targets. While cnidarian-specific, the study of these receptors (e.g., DEG/ENaC channels) can inform the search for novel modulators of related ion channels in other phyla.

-

Pharmacological Tools: this compound peptides themselves can be used as pharmacological tools to probe the cnidarian nervous system and investigate processes like neuromuscular control and spawning.

-

Biomaterials and Bioactive Compounds: The investigation of cnidarian neuropeptides could lead to the discovery of novel bioactive compounds with unique properties and potential applications in medicine or as research reagents.

References

- 1. Insight into the Molecular and Functional Diversity of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Comparative Aspects of Structure and Function of Cnidarian Neuropeptides [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Global Neuropeptide Annotations From the Genomes and Transcriptomes of Cubozoa, Scyphozoa, Staurozoa (Cnidaria: Medusozoa), and Octocorallia (Cnidaria: Anthozoa) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A comparative genomics study of neuropeptide genes in the cnidarian subclasses Hexacorallia and Ceriantharia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The presence and distribution of this compound-like material in scyphomedusae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 11. Comparative Aspects of Structure and Function of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Fluorescence In Situ Hybridization as a Tool for Studying the Specification and Differentiation of Cell Types in Nematostella vectensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CRISPR knockouts reveal an endogenous role for ancient neuropeptides in regulating developmental timing in a sea anemone | eLife [elifesciences.org]

The Pivotal Role of RFamide Peptides in Invertebrate Nervous Systems: A Technical Guide

Abstract

RFamide peptides, characterized by a C-terminal Arginine-Phenylalanine-amide motif, represent one of the most diverse and functionally significant families of neuropeptides in invertebrates. They are integral to the regulation of a vast array of physiological processes, from feeding and reproduction to locomotion and circadian rhythms. This technical guide provides an in-depth exploration of the core functions of RFamide peptides in the nervous systems of various invertebrate phyla. It summarizes key quantitative data, details common experimental methodologies for their study, and visually represents their signaling pathways and associated experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in neurobiology, pharmacology, and the development of novel therapeutics targeting invertebrate species.

Introduction to RFamide Peptides in Invertebrates

First identified in the clam Macrocallista nimbosa, the tetrapeptide FMRFamide was the inaugural member of what is now recognized as a vast and ancient superfamily of neuropeptides.[1][2][3] These peptides are unified by their C-terminal Arg-Phe-NH2 sequence and are involved in a wide range of biological processes.[1] Invertebrate RFamide peptides are synthesized as larger precursor proteins that are post-translationally processed to yield one or multiple active peptides.[4][5] They act as neurotransmitters, neuromodulators, and neurohormones, exerting their effects through a variety of receptors, predominantly G-protein coupled receptors (GPCRs), but also through ligand-gated ion channels in some cases.[2][6]

The major families of RFamide peptides found in invertebrates include:

-

FMRFamide-related peptides (FaRPs): A large and diverse group primarily studied in molluscs, involved in cardiovascular regulation, feeding, and reproduction.[1][2][3][7]

-

Neuropeptide F (NPF) and short Neuropeptide F (sNPF): Widely distributed in insects, these are orthologs of the vertebrate Neuropeptide Y (NPY) system and are key regulators of feeding, metabolism, and stress responses.[8][9][10][11][12][13][14]

-

Gonadotropin-releasing hormone (GnRH)-like peptides: Invertebrate counterparts to vertebrate GnRH, these peptides directly regulate reproductive and non-reproductive tissues, as invertebrates lack the vertebrate-like hypothalamus-pituitary-gonad axis.[15][16][17][18]

-

Allatostatins (ASTs): Particularly Allatostatin-C, which has a C-terminal RFamide motif, are known to inhibit the synthesis of juvenile hormone and are involved in regulating development, reproduction, and feeding.[19][20][21][22]

-

Myosuppressins: These peptides, as their name suggests, have inhibitory effects on muscle contractility, including cardiac and gut motility, and are also implicated in developmental processes like diapause.[12][23][24]

-

Orcokinins: A family of neuropeptides identified in crustaceans that modulate the stomatogastric nervous system and have myotropic effects on gut tissues.[25][26][27][28]

The study of these peptides in invertebrates provides fundamental insights into the evolution of nervous systems and offers potential targets for the development of novel pesticides and therapeutic agents.

Core Functions and Physiological Roles

RFamide peptides exhibit a remarkable pleiotropy, influencing a wide spectrum of physiological and behavioral processes across invertebrate species.

Regulation of Feeding and Metabolism

Neuropeptide F (NPF) and short neuropeptide F (sNPF) are central to the regulation of feeding behavior and energy homeostasis in many insects.[8][10][13] NPF signaling is generally associated with increased food intake and is often upregulated during periods of starvation.[10][29] sNPF also plays a significant role in modulating feeding, though its effects can be species-specific, sometimes promoting and other times inhibiting food consumption.[12][14] In Drosophila melanogaster, for instance, overexpression of sNPF leads to increased food intake.

Control of Reproduction

Invertebrate GnRH-like peptides are crucial for reproduction.[15][16] Unlike in vertebrates, where GnRH acts on the pituitary, in invertebrates, these peptides appear to directly influence the gonads and other reproductive tissues to regulate processes like gamete maturation and release.[15][16][18] FaRPs in molluscs have also been shown to be involved in reproductive processes, including the modulation of egg-laying behaviors.[1][17] Allatostatin-C, produced by a subset of circadian pacemaker neurons in Drosophila, generates the circadian rhythm for oogenesis by acting on brain insulin-producing cells, which in turn regulates juvenile hormone production.[20]

Modulation of Muscle Activity and Cardiovascular Function

The foundational discovery of FMRFamide was its cardioexcitatory effect in a bivalve mollusc.[1][2] FaRPs have since been shown to have both excitatory and inhibitory effects on cardiac and other muscles in various molluscan species.[2][7] Myosuppressins, conversely, generally inhibit muscle contractions, reducing the contractility of cardiac muscle and gut motility.[12][30] In crustaceans, orcokinins have potent myotropic effects on gut tissues and modulate the rhythmic motor patterns of the stomatogastric nervous system, which controls the foregut.[25][27][28]

Circadian Rhythms and Behavior

RFamide peptides are integrated into the neural circuits that control circadian rhythms and various behaviors. In Drosophila, sNPF is involved in the regulation of the circadian clock, locomotion, and learning.[9][13] Allatostatin-C expression in specific clock neurons is essential for generating the circadian rhythm of oogenesis.[20]

Signaling Pathways

The majority of RFamide peptides exert their effects by binding to and activating G-protein coupled receptors (GPCRs).[6] Upon ligand binding, these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The specific downstream effects depend on the type of G-protein coupled to the receptor (e.g., Gq, Gs, Gi/o).

A notable exception is the FMRFamide-gated sodium channel (FaNaC) found in some molluscs, which represents a direct, ionotropic signaling mechanism.[2]

GPCR-Mediated Signaling

-

Gq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This is a common pathway for GnRH-like peptides and some FaRPs.[15][18][31]

-

Gs Pathway: This pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets.

-

Gi/o Pathway: Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

The following diagram illustrates a generalized GPCR signaling pathway for RFamide peptides.

Figure 1: Generalized RFamide Peptide GPCR Signaling Pathway.

Ionotropic Signaling

In some gastropod molluscs, FMRFamide and related peptides can directly gate a sodium channel known as FaNaC.[2] This leads to a rapid influx of Na+ ions, causing membrane depolarization and neuronal excitation. This direct ionotropic action provides a much faster mechanism of synaptic transmission compared to the slower, modulatory effects of GPCR-mediated signaling.

The following diagram illustrates the FMRFamide-gated sodium channel signaling pathway.

Figure 2: FMRFamide-gated Sodium Channel (FaNaC) Signaling.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of various RFamide peptides in different invertebrate species.

Table 1: Potency (EC50) of RFamide Peptides on Their Receptors

| Peptide Family | Peptide | Species | Receptor/Assay | EC50 Value | Reference |

| sNPF | Drome-sNPF-1 | Drosophila melanogaster | sNPF Receptor (Calcium Mobilization) | 2.04 ± 1.48 nM | [6] |

| sNPF | Drome-sNPF-2 | Drosophila melanogaster | sNPF Receptor (Calcium Mobilization) | 5.89 ± 3.74 nM | [6] |

| sNPF | Drome-sNPF-3 | Drosophila melanogaster | sNPF Receptor (Calcium Mobilization) | 5.55 ± 3.95 nM | [6] |

| sNPF | Drome-sNPF-4 | Drosophila melanogaster | sNPF Receptor (Calcium Mobilization) | 0.50 ± 1.01 nM | [6] |

| FaRPs | GYIRFamide | Procerodes littoralis | Muscle Contraction | > 0.1 µM | [32] |

| FaRPs | FMRFamide | Macrocallista nimbosa | Gill Ciliary Beating | ~1 µM | [33] |

| NPF | AngNPF | Rhodnius prolixus | Hindgut Muscle Contraction | Not Determined | [18] |

Table 2: Physiological Effects of RFamide Peptides

| Peptide | Species | System/Tissue | Effect | Concentration | Reference |

| FMRFamide | Leech | Heart | Increased beat tension and rhythm | 10⁻⁷ to 10⁻⁶ M | [8] |

| FMRFamide | Leech | Central Nervous System | Accelerated heartbeat motor program | 10⁻⁹ to 10⁻⁸ M | [8] |

| FMRFamide | Lampsilis claibornensis | Heart Ventricles | Inhibition of beat (decreased frequency and tone) | Not specified | [34] |

| Myosuppressin | Rhodnius prolixus | Heart | Dose-dependent decrease in contractility | EC50 = 140 nM | [30] |

| FaRPs (NF1, DF2) | Procambarus clarkii | Heart | Increased rate and amplitude of contractions | Threshold < 10⁻⁹ M | [5] |

| FaRPs (NF1, DF2) | Procambarus clarkii | Neuromuscular Junction | Increased amplitude of excitatory junctional potentials | Threshold ~10⁻⁸ M | [5] |

Experimental Protocols

The study of RFamide peptides in invertebrates employs a variety of techniques to elucidate their localization, expression, and function. Below are detailed methodologies for some of the key experiments.

Mass Spectrometry Imaging (MSI) for Neuropeptidomics

MSI allows for the label-free visualization of the spatial distribution of neuropeptides within tissue sections. This protocol is optimized for insect neural tissue.

Methodology:

-

Tissue Dissection and Cryosectioning:

-

Dissect the neural tissue of interest (e.g., retrocerebral complex in cockroaches) in an appropriate physiological saline.

-

Embed the tissue in a suitable medium (e.g., gelatin-based) and snap-freeze in liquid nitrogen-cooled isopentane.

-

Section the frozen tissue at 10-20 µm thickness using a cryostat and thaw-mount the sections onto indium-tin-oxide (ITO) coated glass slides.

-

-

Matrix Application:

-

Prepare a matrix solution of α-cyano-4-hydroxycinnamic acid (CHCA) at 5 mg/mL in 50% acetonitrile/water with 2% trifluoroacetic acid (TFA).

-

Apply the matrix solution onto the tissue sections using an automated sprayer to ensure a homogenous, fine crystal layer.

-

-

Data Acquisition:

-

Use a MALDI-TOF/TOF mass spectrometer for data acquisition.

-

Acquire mass spectra in a grid pattern across the entire tissue section with a spatial resolution of 15-20 µm.

-

For peptide identification, perform tandem mass spectrometry (MS/MS) directly from the tissue or from tissue extracts.

-

-

Data Analysis:

-

Use specialized software to generate ion maps, which display the intensity of specific m/z values across the tissue section.

-

Correlate the distribution of specific peptide signals with the underlying histology of the tissue.

-

The following diagram illustrates the experimental workflow for mass spectrometry imaging of neuropeptides.

Figure 3: Experimental Workflow for Mass Spectrometry Imaging.

In Situ Hybridization (ISH) for mRNA Localization

ISH is used to visualize the expression pattern of the mRNA encoding a specific RFamide peptide precursor, thereby identifying the cells that synthesize the peptide. This protocol is adapted for molluscan nervous tissue.

Methodology:

-

Probe Synthesis:

-

Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the mRNA of interest from a linearized plasmid template using in vitro transcription.

-

Purify the probe and verify its integrity.

-

-

Tissue Preparation:

-

Dissect the nervous tissue (e.g., ganglia from Lymnaea stagnalis) and fix in 4% paraformaldehyde (PFA) overnight at 4°C.

-

Wash the tissue in phosphate-buffered saline (PBS) and then dehydrate through an ethanol (B145695) series.

-

Rehydrate the tissue and treat with Proteinase K to improve probe penetration.

-

-

Hybridization:

-

Pre-hybridize the tissue in hybridization buffer for 2-4 hours at 65°C.

-

Add the DIG-labeled probe to the hybridization buffer and incubate overnight at 65°C.

-

-

Post-Hybridization Washes:

-

Perform a series of stringent washes at 65°C to remove non-specifically bound probe.

-

-

Immunodetection:

-

Block the tissue with a blocking solution (e.g., containing normal sheep serum).

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

-

Wash extensively to remove unbound antibody.

-

-

Signal Development and Imaging:

-

Develop the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a purple precipitate.

-

Stop the reaction, clear the tissue, and mount on slides for imaging with a light microscope.

-

Immunohistochemistry (IHC) for Peptide Localization

IHC uses antibodies to detect the location of the mature RFamide peptides within the nervous system. This protocol is a general guide for Drosophila brain tissue.

Methodology:

-

Dissection and Fixation:

-

Dissect adult Drosophila brains in cold Schneider's Insect Medium.

-

Fix the brains in 2% or 4% paraformaldehyde for 20-55 minutes at room temperature.

-

-

Washing and Blocking:

-

Wash the fixed brains multiple times in PBS with 0.5% Triton X-100 (PBT).

-

Block non-specific antibody binding by incubating the brains in PBT containing 5% normal goat serum for at least 1.5 hours.

-

-

Primary Antibody Incubation:

-

Incubate the brains with a primary antibody raised against the RFamide peptide of interest, diluted in the blocking solution.

-

Incubation is typically performed for 24-48 hours at 4°C with gentle rotation.

-

-

Secondary Antibody Incubation:

-

Wash the brains thoroughly in PBT.

-

Incubate with a fluorescently-labeled secondary antibody that recognizes the species of the primary antibody (e.g., goat anti-rabbit Alexa Fluor 488).

-

Incubate for 24-48 hours at 4°C.

-

-

Mounting and Imaging:

-

Perform final washes in PBT and then PBS.

-

Mount the brains on a slide in an appropriate mounting medium.

-

Image the brains using a confocal microscope.

-

Electrophysiology for Functional Analysis

Extracellular or whole-cell patch-clamp recordings are used to measure the effects of RFamide peptides on the electrical activity of individual neurons or neural circuits.

Methodology:

-

Preparation of the Nervous System:

-

Dissect the central nervous system (e.g., ganglia) or specific neurons from the invertebrate of interest in a physiological saline solution.

-

Pin the preparation to the bottom of a recording chamber.

-

-

Recording Setup:

-

Place the recording chamber on the stage of a microscope equipped with micromanipulators.

-

Pull glass microelectrodes to a desired resistance (e.g., 3-7 MΩ for whole-cell patch clamp) and fill with an appropriate internal solution.

-

-

Recording:

-

For extracellular recordings, place the electrode near a nerve or cell body to record action potentials.

-

For whole-cell patch-clamp, form a high-resistance seal between the electrode and the cell membrane, then rupture the membrane to gain electrical access to the cell's interior.

-

Record baseline neuronal activity.

-

-

Peptide Application:

-

Bath-apply the RFamide peptide at known concentrations to the preparation.

-

Record the changes in neuronal firing rate, membrane potential, or synaptic currents.

-

-

Data Analysis:

-

Analyze the electrophysiological data to quantify the effects of the peptide, such as changes in spike frequency, membrane depolarization or hyperpolarization, and alterations in synaptic strength.

-

Conclusion and Future Directions

RFamide peptides are a cornerstone of neural signaling in invertebrates, orchestrating a vast and intricate array of physiological processes. Their functional diversity, coupled with their evolutionary conservation, makes them a compelling subject of study. The methodologies outlined in this guide provide a robust framework for investigating the roles of these important neuropeptides.

Future research will likely focus on several key areas. The de-orphanization of the remaining RFamide peptide receptors will be critical for a complete understanding of their signaling networks. Advances in mass spectrometry and imaging techniques will enable a more detailed and quantitative analysis of neuropeptide expression and release at the single-cell level. Furthermore, the application of genetic tools, such as CRISPR/Cas9, in a wider range of invertebrate model organisms will allow for more precise functional dissection of RFamide peptide circuits. For professionals in drug development, a deeper understanding of these pathways could lead to the design of highly specific and effective insecticides or agents to combat parasitic invertebrates. The study of RFamide peptides in these "simpler" nervous systems will undoubtedly continue to provide fundamental insights into the universal principles of neurobiology.

References

- 1. Detection of mRNA molecules coding for neuropeptide hormones of the pond snail Lymnaea stagnalis by radioactive and non-radioactive in situ hybridization: a model study for mRNA detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of mRNA molecules coding for neuropeptide hormones of the pond snail Lymnaea stagnalis by radioactive and non-radioactive in situ hybridization: a model study for mRNA detection (Journal Article) | OSTI.GOV [osti.gov]

- 3. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropeptidomics: Improvements in Mass Spectrometry Imaging Analysis and Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Diversity of the RFamide Peptide Family in Mollusks [frontiersin.org]

- 8. FMRF-amide-like substances in the leech. II. Bioactivity on the heartbeat system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Approaches to radioiodination of insect neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuropeptidomics: Mass spectrometry-based qualitative and quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for extracellular recordings of mechanically stimulated pentascolopidial chordotonal neurons in Drosophila larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Short neuropeptide F in integrated insect physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Short neuropeptide F in integrated insect physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Frontiers | The FMRFamide-Like Peptide Family in Nematodes [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Distribution of FMRFamide-related peptides and co-localization with glutamate in Cupiennius salei, an invertebrate model system - PMC [pmc.ncbi.nlm.nih.gov]

- 20. phoenixbiotech.net [phoenixbiotech.net]

- 21. ucl.ac.uk [ucl.ac.uk]

- 22. youtube.com [youtube.com]

- 23. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 24. FMRFamide is endogenous to the Aplysia heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. celexplorer.com [celexplorer.com]

- 26. janelia.org [janelia.org]

- 27. A Whole Mount In Situ Hybridization Method for the Gastropod Mollusc Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. In situ hybridization histochemical detection of neuropeptide mRNA using DNA and RNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. greenspanlab.ucsd.edu [greenspanlab.ucsd.edu]

- 31. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Physiological effects of FMRFamide-related peptides and classical transmitters on dispersed muscle fibres of the turbellarian, Procerodes littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. FMRFamide inhibition of a molluscan heart is accompanied by increases in cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antho-RFamide Signaling Pathway

Executive Summary

Antho-RFamides are a key family of neuropeptides within the phylum Cnidaria, playing crucial roles in a wide array of physiological processes, including muscle contraction, feeding behavior, reproduction, and larval metamorphosis.[1][2][3] These peptides exert their effects by activating specific G protein-coupled receptors (GPCRs), initiating intracellular signaling cascades that modulate cellular function.[4] Understanding the components and mechanics of this pathway is vital for comparative neurobiology and offers potential avenues for novel drug discovery, particularly in fields requiring targeted cell signaling modulators. This guide provides a detailed overview of the core components of the Antho-RFamide signaling pathway, summarizes key quantitative data, outlines common experimental methodologies, and presents visual diagrams of the pathway and associated workflows.

Core Signaling Components

The this compound signaling system is a classic example of peptidergic neurotransmission, composed of the signaling peptide, a transmembrane receptor, and downstream intracellular effectors.

This compound Neuropeptides

Antho-RFamides are characterized by a conserved C-terminal motif of Arginine (R) and Phenylalanine (F) followed by an amide group (-NH2). The archetypal and most studied peptide in this family is This compound , which has the sequence pGlu-Gly-Arg-Phe-NH2 (pQGRFamide).[1][5]

These peptides are synthesized as large precursor proteins, or preprohormones, which can contain numerous tandem copies of the immature this compound sequence (e.g., Gln-Gly-Arg-Phe-Gly).[6][7][8] Post-translational processing, involving signal peptide cleavage, proteolytic cleavage at specific sites, and C-terminal amidation, is required to generate the mature, active neuropeptides.[6][7] Notably, the precursor proteins in sea anemones like Anthopleura elegantissima are highly complex, capable of generating over 30 putative neuropeptides from a single precursor.[9]

This compound Receptors

The receptors for Antho-RFamides are members of the G protein-coupled receptor (GPCR) superfamily.[4][9] Cnidarian genomes, particularly that of the starlet sea anemone Nematostella vectensis, contain a vast number of GPCRs, many of which remain "orphan" receptors with no known ligand.[3][10]

Large-scale pharmacological screening efforts have been instrumental in deorphanizing these receptors.[3][10][11] By expressing candidate Nematostella GPCRs in heterologous cell systems and screening them against a comprehensive library of native neuropeptides, specific receptors for RFamide peptides have been identified.[3] Phylogenetic analyses indicate that these cnidarian peptidergic systems expanded independently from their bilaterian counterparts, suggesting a long, separate evolutionary history.[3][4]

Downstream Signaling Cascade

Upon binding of an this compound peptide, the cognate GPCR undergoes a conformational change, allowing it to activate an associated heterotrimeric G protein on the intracellular side of the membrane. The primary signaling pathway activated by many deorphanized neuropeptide receptors in cnidarians is the Gq pathway.

-

G Protein Activation: The activated GPCR acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gα subunit of the G protein.

-

Effector Modulation: The activated Gαq subunit dissociates and activates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[12]

-

Cellular Response: The resulting increase in cytosolic Ca2+ concentration acts as a critical signal that mediates the final physiological effects, such as muscle cell contraction or neuronal firing.

While Gq-mediated calcium release is a well-documented outcome, some RFamide peptides in other invertebrates have been shown to directly gate ion channels, such as FMRFamide-activated Na+ channels (FaNaCs).[13] It is plausible that similar ionotropic mechanisms exist in cnidarians, representing an alternative or parallel signaling pathway.[14]

Quantitative Data Presentation

The functional relationship between a neuropeptide and its receptor is quantified by determining the peptide's potency, typically expressed as the half-maximal effective concentration (EC50). This value represents the concentration of the peptide required to elicit 50% of the maximum possible response in a given functional assay.[15][16] Large-scale deorphanization studies in Nematostella vectensis have provided such quantitative data for numerous peptide-receptor pairs.[3]

| Neuropeptide Family | Peptide Sequence (Example) | Receptor ID (N. vectensis) | EC50 (nM) (Illustrative) | Primary Signaling Assay | Reference |

| This compound | pQGRFamide | NvGPCR-A1 | 10.5 | Intracellular Ca2+ Release | [3] |

| This compound | pQITRFamide | NvGPCR-A2 | 25.2 | Intracellular Ca2+ Release | [3] |

| GLWamide | EPLPIGLWamide | NvGPCR-B1 | 5.8 | Intracellular Ca2+ Release | [3] |

| PRXamide | FPQSFLPRGamide | NvGPCR-C1 | 150.7 | Intracellular Ca2+ Release | [3] |

Note: The specific Receptor IDs and EC50 values are illustrative examples based on the findings of large-scale screening studies. The referenced literature contains comprehensive datasets of the identified pairings.

Experimental Protocols

Characterizing the this compound signaling pathway involves a multi-step process combining bioinformatics, molecular cloning, high-throughput screening, and cellular imaging.

Protocol: GPCR Deorphanization via High-Throughput Screening

This protocol outlines the general workflow for identifying the cognate receptor for a given neuropeptide from a pool of orphan GPCRs.

Objective: To identify specific ligand-receptor pairings from a library of neuropeptides and orphan GPCRs.

Methodology Principle:

-

Candidate Selection: Orphan GPCRs are identified from genomic or transcriptomic data. Genes are cloned and prepared for expression in a heterologous system.

-

Peptide Library Synthesis: A comprehensive library of putative neuropeptides, including various RFamides, is chemically synthesized based on predictions from precursor gene sequences.[3]

-

Heterologous Expression: Candidate GPCRs are transiently transfected into a mammalian cell line (e.g., CHO-K1 or HEK293-T cells) that is suitable for functional assays.[17][18]

-